Product packaging for D-[4-13C]Threose(Cat. No.:CAS No. 90913-09-0)

D-[4-13C]Threose

Cat. No.: B584011
CAS No.: 90913-09-0
M. Wt: 121.096
InChI Key: FMAORJIQYMIRHF-FKHXTLJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isotopic Labeling in Metabolic and Enzymatic Investigations

Isotopic labeling is a fundamental technique in which an atom within a molecule is replaced by its isotope. studysmarter.co.uk In metabolic research, stable isotopes like carbon-13 (¹³C) are invaluable for tracing the journey of molecules through intricate biochemical networks. studysmarter.co.uknih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of studies. studysmarter.co.uk By introducing a ¹³C-labeled compound into a biological system, researchers can track the labeled carbon as it is incorporated into various metabolites. silantes.comnih.gov This allows for the precise mapping of metabolic pathways, the quantification of metabolic flux (the rate of turnover of molecules), and the discovery of new metabolic functions. nih.govnih.govresearchgate.net This method provides a dynamic view of metabolism that is not achievable with traditional techniques that only measure metabolite concentrations. nih.gov

Overview of Threose Stereochemistry and Biological Relevance

Threose is a tetrose, a monosaccharide with four carbon atoms. ontosight.ai Its chemical formula is C4H8O4. ontosight.ai The structure of threose includes two stereogenic centers, which are carbon atoms bonded to four different groups. This gives rise to four possible stereoisomers: D-threose, L-threose, D-erythrose, and L-erythrose. Stereochemistry, the three-dimensional arrangement of atoms, is crucial in biological systems because enzymes and receptors are highly specific to the shape of their substrates. aip.orguou.ac.in

While D-threose is not as central to major metabolic pathways as glucose, its derivatives are found in some natural products, including certain antibiotics. ontosight.ai The study of simpler sugars like D-threose is essential for understanding the fundamental principles of carbohydrate chemistry and the specificity of enzymatic reactions. ontosight.ai In its cyclic form, D-threose can exist as a five-membered ring (furanose), which is a structural component of threose nucleic acid (TNA), a synthetic analogue of DNA and RNA. csbsju.eduoup.com

Rationale for Carbon-13 Enrichment at the C-4 Position of D-Threose

The specific placement of the ¹³C label at the C-4 position of D-threose is a deliberate choice designed to answer specific biochemical questions. When D-[4-¹³C]Threose is introduced into a metabolic system, the labeled C-4 carbon can be tracked as the sugar is metabolized. For instance, in pathways where the carbon skeleton is cleaved or rearranged, the fate of the C-4 carbon provides direct evidence of the enzymatic mechanisms involved.

Isotope-sensitive branching in metabolic pathways can lead to the non-statistical distribution of isotopes in the products. medsciencegroup.us The kinetic isotope effect, where reactions involving heavier isotopes proceed at slightly different rates, can also provide insights into reaction mechanisms. medsciencegroup.us By analyzing the distribution of the ¹³C label in downstream metabolites using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can deduce the specific bond-breaking and bond-forming events that have occurred. This information is critical for understanding enzyme mechanisms and the regulation of metabolic pathways.

Historical Context of Labeled Carbohydrate Tracers in Glycobiology and Metabolism Research

The study of carbohydrates, a field now encompassed by glycobiology, has a rich history dating back to the 19th century. numberanalytics.comnih.gov However, for a long time, carbohydrates were primarily viewed as energy sources and structural components. nih.gov The advent of isotopic labeling in the mid-20th century revolutionized the study of metabolism. numberanalytics.com Early work by pioneers like Harland G. Wood and Chester H. Werkman utilized ¹³C-labeled compounds to demonstrate that non-photosynthetic organisms could fix carbon dioxide, a landmark discovery in metabolism. capes.gov.br

The use of isotopically labeled carbohydrates has since become a cornerstone of metabolic research. humankinetics.com It has been instrumental in understanding everything from glucose metabolism in exercise to the intricate pathways of glycan biosynthesis. humankinetics.comoup.com Glycobiology, which recognizes the critical roles of complex carbohydrate chains (glycans) in cell signaling, immunity, and disease, heavily relies on these tracer techniques. numberanalytics.commdpi.com The ability to synthesize specifically labeled sugars like D-[4-¹³C]Threose continues to drive new discoveries in this rapidly expanding field. nih.gov

Properties of D-[4-13C]Threose

Property Value
Chemical Formula C₃¹³CH₈O₄
Molecular Weight ~121.1 g/mol
Isotopic Enrichment Typically 99% ¹³C at the C-4 position
Physical Form Typically a solid or in solution
Stereochemistry D-configuration

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B584011 D-[4-13C]Threose CAS No. 90913-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-(513C)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAORJIQYMIRHF-FKHXTLJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[C@H]([C@@H](C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for D 4 13c Threose and Its Labeled Analogs

Stereoselective Synthesis of D-[4-¹³C]Threose

The stereoselective synthesis of D-[4-¹³C]Threose is paramount for its use in advanced research applications, where the precise location of the isotopic label is critical for mechanistic and structural studies.

Chemical Synthesis Routes for Isotope Introduction at Specific Carbon Positions

The chemical synthesis of D-threose labeled at the C4 position necessitates a highly stereoselective approach, often leveraging the chirality of readily available starting materials. A notable strategy involves the transformation of a common, isotopically labeled hexose (B10828440), such as D-glucose, into the target tetrose.

One effective, albeit demonstrated for a deuterated analog, route achieves high stereoselectivity by converting a hexose into the desired threose derivative. cdnsciencepub.com This method interconverts the C4 of the hexose and its stereoselectively labeled C1 to become the C1 and the labeled C4 of the threose molecule, respectively. cdnsciencepub.com A potential adaptation for ¹³C labeling would begin with a D-glucose derivative labeled at the C1 position with ¹³C. This precursor can be transformed through a series of reactions, including the formation of a 4-deoxy-6-aldehyde-hex-4-ene derivative. The critical step is the subsequent ozonolysis of the double bond, which cleaves the carbon chain to yield the four-carbon threose skeleton with the ¹³C label specifically located at the new C4 position. cdnsciencepub.com The high degree of stereoselectivity achieved in the initial steps is maintained throughout the transformation sequence. cdnsciencepub.com

Alternative approaches rely on chain-shortening reactions of larger, labeled monosaccharides or chain-elongation methods starting from smaller, labeled building blocks. For instance, the Kiliani–Fischer synthesis can lengthen the carbon chain of an aldose by one carbon, which, if starting with a labeled three-carbon glyceraldehyde, could be adapted to produce a four-carbon sugar. pearson.com However, controlling the stereochemistry at the newly formed chiral center presents a significant challenge.

Chemoenzymatic Strategies for Carbon-13 Labeling

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis, offering a powerful alternative for producing isotopically labeled compounds. This approach can overcome challenges in stereoselectivity and reduce the need for complex protection-deprotection steps common in purely chemical routes. nih.gov

A viable chemoenzymatic strategy for D-[4-¹³C]Threose could involve two main pathways:

Enzymatic Assembly: This method would start with simple, commercially available ¹³C-labeled precursors. For example, an aldolase (B8822740) enzyme could be used to catalyze the stereoselective addition of a ¹³C-labeled one-carbon unit (like [¹³C]formaldehyde) to a three-carbon acceptor molecule, forming the four-carbon threose backbone with the label at the desired C4 position. The use of enzymes from pathways like the pentose (B10789219) phosphate (B84403) pathway can facilitate the coupling of chemically synthesized labeled precursors to sugar scaffolds. nih.govresearchgate.net

Enzymatic Degradation: An alternative strategy involves the specific enzymatic cleavage of a larger, readily available, and specifically labeled carbohydrate. For example, D-[6-¹³C]glucose could be subjected to an enzymatic process that precisely cleaves the C4-C5 bond, releasing a four-carbon unit that can be subsequently converted to D-[4-¹³C]Threose.

These methods benefit from the high efficiency and stereospecificity of enzymes, potentially leading to higher yields and isotopic purity compared to purely chemical methods. nih.gov The combination of chemical synthesis for the labeled precursor and enzymatic steps for sugar assembly or modification is a versatile and efficient approach. oup.comresearchgate.net

Derivatization of D-[4-¹³C]Threose for Specific Research Applications

For many research applications, particularly in metabolic studies and structural biology, D-[4-¹³C]Threose must be chemically modified or derivatized. Derivatization serves to enhance analytical detection, facilitate incorporation into larger biomolecules, or probe specific biological interactions. researchgate.netacs.org

Common derivatization techniques include:

Silylation: For analysis by gas chromatography-mass spectrometry (GC-MS), the hydroxyl groups of threose are often converted to their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. nih.gov This process increases the volatility and thermal stability of the sugar, making it suitable for GC-MS-based metabolic flux analysis. researchgate.net

Formation of Nucleoside Analogs: D-Threose is the backbone of Threose Nucleic Acid (TNA), a potential evolutionary precursor to RNA and DNA. nih.gov Synthesizing nucleoside analogs from D-[4-¹³C]Threose is crucial for NMR studies of TNA structure and dynamics. This involves glycosylation of the labeled sugar with a nucleobase (e.g., adenine, guanine, cytosine, or thymine) followed by conversion to a phosphoramidite (B1245037) or triphosphate for subsequent solid-phase synthesis of TNA oligonucleotides. acs.orgnih.gov

Fluorescent Tagging: For applications in bio-imaging or high-performance liquid chromatography (HPLC) with fluorescence detection, threose can be derivatized with a fluorescent tag.

These modifications tailor the labeled molecule for specific experimental setups, allowing researchers to trace its metabolic fate or probe its structural role within larger biopolymers.

Assessment of Isotopic Purity and Regioselectivity in Synthesized D-[4-¹³C]Threose Batches

Ensuring the quality of synthesized D-[4-¹³C]Threose is critical. This involves verifying not only the chemical purity but also the isotopic enrichment and, most importantly, the precise location of the ¹³C atom (regioselectivity). High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools for this assessment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for confirming the regioselectivity of the label.

¹³C NMR: A one-dimensional ¹³C NMR spectrum will show a significantly enhanced signal at the chemical shift corresponding to the C4 carbon of threose, confirming that the label is at the correct position.

¹H NMR: The proton spectrum will exhibit characteristic ¹H-¹³C coupling patterns (J-coupling) for the protons attached to C4, providing further evidence of the label's location.

High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the isotopic enrichment of the sample. By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the percentage of molecules that have successfully incorporated the ¹³C isotope can be calculated. almacgroup.com The process involves integrating the extracted ion chromatograms (EIC) for the unlabeled (M) and labeled (M+1) masses and correcting for the natural abundance of ¹³C in the unlabeled material. rsc.orgalmacgroup.com

The following interactive table illustrates a sample calculation for determining isotopic enrichment.

Scale-Up and Optimization of D-[4-¹³C]Threose Production for Research Demands

Transitioning the synthesis of D-[4-¹³C]Threose from a laboratory scale (milligrams) to a production scale (grams or more) presents significant challenges that require careful optimization. nuvisan.comslideshare.net The primary goals of scale-up are to ensure the process is safe, reproducible, and economically viable while maintaining high product purity. mt.com

Key considerations for scale-up include:

Cost of Starting Materials: The ¹³C-labeled precursor is often the most expensive component. Therefore, the synthetic route must be optimized for maximum efficiency and yield to minimize waste. researchgate.net

Process Safety and Hazard Analysis: A thorough evaluation of reaction thermodynamics is essential. mt.com Exothermic reactions that are easily managed in the lab can become dangerous runaway reactions on a larger scale. slideshare.net The use of toxic or pyrophoric reagents must be carefully managed or replaced with safer alternatives. nuvisan.com

Purification: Methods that are feasible in the lab, such as standard column chromatography, may be impractical or too costly for large quantities. Developing robust crystallization, recrystallization, or preparative HPLC methods is crucial for efficient purification at scale. chemdiv.com

Reaction Technology: For certain reactions, advanced technologies like flow chemistry can offer better control over reaction parameters (temperature, mixing), improve safety, and potentially increase yields compared to traditional batch processing. nuvisan.com

Optimization often involves a Design of Experiments (DoE) approach to systematically investigate reaction variables and identify the optimal conditions for yield and purity. mt.com The ultimate aim is to develop a reliable and scalable process to meet the demands of the research community for this valuable labeled compound. researchgate.net

Table of Mentioned Compounds

Advanced Spectroscopic and Analytical Techniques for D 4 13c Threose Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that leverages the magnetic properties of atomic nuclei. For studies involving D-[4-13C]Threose, NMR is invaluable for precisely identifying the position of the ¹³C label and quantifying its distribution in various metabolites. nih.gov

High-resolution ¹³C NMR spectroscopy is the definitive method for confirming the specific location of isotopic labeling within a molecule. nih.gov The natural abundance of the ¹³C isotope is only about 1.1%, resulting in relatively low signal intensity in standard NMR experiments. youtube.com In this compound, the carbon atom at the C4 position is enriched with ¹³C, leading to a significantly enhanced signal for this specific carbon in the ¹³C NMR spectrum.

This selective enhancement allows researchers to unequivocally verify that the isotopic label is exclusively at the fourth carbon position. The intensity of the C4 signal relative to the signals of the other carbons (C1, C2, C3), which are at natural abundance, can be used to calculate the percentage of isotopic enrichment. nih.gov This analytical confirmation is a critical first step in any tracer study to ensure the integrity of the labeled substrate. bohrium.com In metabolic studies, as the ¹³C label from this compound is incorporated into other compounds, new enhanced signals will appear in the ¹³C spectra of those metabolites, allowing for the precise tracking of the carbon atom's journey. frontiersin.org

Table 1: Hypothetical ¹³C NMR Chemical Shifts and Signal Intensities for D-Threose vs. D-[4-¹³C]Threose
Carbon PositionTypical Chemical Shift (ppm)Expected Relative Signal Intensity (Natural Abundance)Expected Relative Signal Intensity (99% Enriched D-[4-¹³C]Threose)
C1~95-10011
C2~70-7511
C3~70-7511
C4~60-651>90

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are essential for resolving complex metabolic mixtures and tracing metabolic pathways. acs.org The 2D ¹H,¹³C-HSQC experiment generates a correlation map showing which protons are directly attached to which carbon atoms. hmdb.ca This is particularly useful for overcoming the issue of signal overlap common in one-dimensional (1D) spectra of biological samples. acs.org

In the context of D-[4-¹³C]Threose, the HSQC spectrum would initially show a very intense cross-peak corresponding to the correlation between the ¹³C-labeled C4 carbon and its attached proton(s). As the threose is metabolized, the ¹³C label is transferred to new molecules. By analyzing the HSQC spectra over time, researchers can observe the appearance of new, intense cross-peaks in the spectra of downstream metabolites. nih.gov Tracking the movement of the ¹³C label from one molecule to another provides direct evidence of carbon-carbon bond formation and cleavage, thereby elucidating carbon connectivity and mapping the flow of metabolites through a pathway (metabolic flux). bham.ac.ukismrm.org

A key advantage of NMR spectroscopy is its inherent quantitative nature; the area of an NMR signal is directly proportional to the molar concentration of the nucleus giving rise to that signal. mdpi.com This principle allows for the accurate measurement of D-[4-¹³C]Threose and its labeled metabolites in a biological sample, a process known as quantitative NMR (qNMR). nih.gov

To perform qNMR, a known amount of an internal standard is added to the sample. By comparing the integral of the enhanced ¹³C signal (or the corresponding ¹H signal) from the labeled position of a metabolite to the integral of a signal from the internal standard, the absolute concentration of that metabolite can be determined. nih.gov This approach enables the precise quantification of not only the initial substrate but also the pool sizes of all downstream metabolites that have incorporated the ¹³C label. Such quantitative data is critical for building accurate kinetic models of metabolic pathways. nih.gov

Mass Spectrometry (MS) Techniques in Isotopic Tracer Studies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. mnms-platform.com In isotopic tracer studies with D-[4-¹³C]Threose, MS is used to detect the mass increase in metabolites that have incorporated the ¹³C atom. The substitution of a ¹²C atom with a ¹³C atom results in a mass increase of approximately one Dalton. This mass shift is readily detectable by modern mass spectrometers, making MS an excellent tool for profiling labeled metabolites and analyzing isotope ratios. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of small, volatile, or chemically derivatized metabolites. mdpi.com In a typical workflow, metabolites are extracted from a biological sample and chemically modified (derivatized) to increase their volatility. The derivatized sample is then injected into the gas chromatograph, which separates the individual compounds. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass is analyzed. nih.gov

When analyzing samples from a D-[4-¹³C]Threose tracer experiment, the mass spectrum of a metabolite that has incorporated the label will show a peak at M+1, where M is the mass of the unlabeled metabolite. scripps.edu By comparing the intensity of the M+1 peak to the M peak, the degree of ¹³C incorporation can be precisely calculated. scripps.eduresearchgate.net This allows for detailed metabolite profiling and provides quantitative data on the relative abundance of labeled versus unlabeled molecules, which is fundamental for isotope ratio analysis and metabolic flux studies. ucalgary.ca

Table 2: Illustrative Mass Shift in GC-MS Analysis of a Hypothetical Metabolite Derived from D-[4-¹³C]Threose
CompoundLabeling StatusFormulaMonoisotopic Mass (M)Observed Ion (e.g., [M-H]⁻)
Metabolite X (e.g., Pyruvate)UnlabeledC₃H₄O₃88.005587.0055
¹³C-labeled (from D-[4-¹³C]Threose)¹³C₁¹²C₂H₄O₃89.008888.0088 (M+1)

Liquid chromatography-mass spectrometry (LC-MS) is indispensable for analyzing a wide range of metabolites, particularly those that are non-volatile, polar, or thermally unstable, directly from complex biological matrices such as cell lysates, plasma, or urine. nih.govnih.gov The liquid chromatograph separates compounds in a liquid phase before they are introduced into the mass spectrometer. researchgate.net

LC-MS offers high sensitivity and specificity, making it ideal for detecting and quantifying low-abundance metabolites that have incorporated the ¹³C label from D-[4-¹³C]Threose. nih.govnih.gov By using techniques like tandem mass spectrometry (MS/MS), researchers can fragment ions to confirm their identity, enhancing the reliability of metabolite identification. researchgate.net The ability of LC-MS to handle complex samples with minimal preparation makes it a cornerstone for untargeted metabolomics and comprehensive isotopic tracer studies, providing a broad snapshot of metabolic activity. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Labeled Fragments

Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for the structural elucidation of complex molecules, including isotopically labeled compounds like this compound. The process involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. This methodology provides detailed structural information by revealing the connectivity of atoms within a molecule.

In the analysis of this compound, the initial step involves the ionization of the molecule, commonly through techniques such as electrospray ionization (ESI), to form a precursor ion. This precursor ion, which contains the intact labeled threose molecule, is then isolated in the mass spectrometer. Subsequently, the precursor ion is subjected to fragmentation by collision with an inert gas. The energy from these collisions causes the precursor ion to break apart at its most labile bonds, generating a series of smaller, charged fragments.

The presence of the 13C label at the fourth carbon position (C-4) is instrumental in the interpretation of the resulting MS/MS spectrum. The fragmentation of monosaccharides in MS/MS typically involves the cleavage of glycosidic bonds and cross-ring cleavages. For D-Threose, characteristic fragmentation pathways would lead to the loss of water molecules and the cleavage of the carbon backbone.

The key advantage of using this compound is that the 13C label acts as a probe. Any fragment containing the C-4 carbon will have a mass-to-charge ratio (m/z) that is one unit higher than the corresponding fragment from unlabeled D-Threose. By comparing the fragmentation patterns of labeled and unlabeled threose, researchers can definitively identify the fragments that contain the C-4 position. This information is crucial for piecing together the structure of the precursor ion and for tracing the fate of the C-4 carbon in metabolic studies.

Below is an illustrative data table of expected fragment ions for this compound compared to its unlabeled counterpart in a hypothetical MS/MS experiment. The exact fragmentation pattern can vary depending on the experimental conditions.

Table 1: Hypothetical MS/MS Fragmentation of D-Threose vs. This compound
Fragment IonProposed Structure/OriginFragment TypeExpected m/z (Unlabeled)Expected m/z (this compound)Mass Shift (Da)
[M-H-H₂O]⁻Loss of water-101.02102.02+1
[M-H-2H₂O]⁻Loss of two water molecules-83.0184.01+1
⁰,²X₀Cross-ring cleavageCross-ring cleavage59.0160.01+1
C₁H₃O₂⁻Fragment containing C1 and C2Backbone cleavage59.0159.010
C₂H₃O₂⁻Fragment containing C3 and C4Backbone cleavage59.0160.01+1

Integration of NMR and MS for Comprehensive Isotope Tracing Analyses

The integration of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a synergistic approach for comprehensive isotope tracing analyses of this compound. While MS offers high sensitivity and the ability to determine the mass isotopologue distribution (MID) of metabolites, NMR provides crucial information about the specific position of the isotopic label within a molecule. nih.gov This combined approach allows for a more complete and detailed understanding of the metabolic fate of this compound.

In a typical integrated workflow, cells or organisms are cultured with this compound as a tracer. After a certain period, metabolites are extracted and analyzed by both LC-MS and NMR.

Mass Spectrometry's Role: LC-MS analysis of the extracted metabolites reveals the incorporation of the 13C label by detecting mass shifts in the metabolites. nih.gov For a given metabolite, MS can determine the relative abundance of molecules with zero, one, two, or more 13C atoms. This information, known as the mass isotopologue distribution, is invaluable for quantifying the contribution of the labeled precursor to the synthesis of downstream metabolites.

NMR Spectroscopy's Role: NMR spectroscopy, particularly 13C-NMR, can pinpoint the exact location of the 13C label within the carbon skeleton of a metabolite. nih.gov For example, if this compound is metabolized to lactate, 13C-NMR can distinguish between [1-13C]lactate, [2-13C]lactate, and [3-13C]lactate. This positional information is often unattainable by MS alone and is critical for elucidating the specific metabolic pathways that are active. nih.gov

The complementary nature of these two techniques is summarized in the table below:

Table 2: Complementary Roles of MS and NMR in Isotope Tracing
TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS)Mass isotopologue distribution (MID)High sensitivity, high throughputLimited positional information
Nuclear Magnetic Resonance (NMR)Positional isotopomer distributionProvides precise location of labelsLower sensitivity, requires higher sample amounts

By integrating the data from both MS and NMR, researchers can construct a highly detailed map of metabolic fluxes. For instance, MS data might show that a particular metabolite has incorporated one 13C atom from this compound, while NMR data can reveal which carbon position in that metabolite is labeled. This combined information allows for the unambiguous identification of active metabolic pathways and the calculation of their relative activities.

Development of Novel Analytical Methodologies for this compound-Derived Metabolites

The study of metabolites derived from this compound necessitates the development and application of novel and sophisticated analytical methodologies. The complexity of the metabolome, with its vast number of compounds present at a wide range of concentrations, presents a significant analytical challenge. Furthermore, accurately detecting and quantifying the 13C-labeled metabolites derived from this compound requires highly sensitive and specific techniques.

Advanced Chromatographic Separations: The cornerstone of analyzing this compound-derived metabolites is high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). researchgate.net These techniques are essential for separating the complex mixture of metabolites prior to their detection by mass spectrometry. nih.gov Novel developments in this area focus on the use of new stationary phases, such as those used in hydrophilic interaction liquid chromatography (HILIC), which are particularly well-suited for the separation of polar metabolites like sugars and their derivatives. The optimization of chromatographic conditions, including mobile phase composition and gradient elution, is critical to achieve the necessary resolution to separate isomeric and isobaric metabolites.

High-Resolution Mass Spectrometry (HRMS): The coupling of advanced chromatography with high-resolution mass spectrometry, such as time-of-flight (TOF) and Orbitrap mass analyzers, has revolutionized the field of metabolomics. nih.gov HRMS provides highly accurate mass measurements, which aids in the confident identification of metabolites and the differentiation of 13C-labeled species from other naturally occurring isotopes. researchgate.net This high mass accuracy is crucial for distinguishing between metabolites with very similar masses and for calculating the precise level of 13C incorporation.

Isotope Dilution Mass Spectrometry (IDMS): For the accurate quantification of this compound-derived metabolites, isotope dilution mass spectrometry is the gold standard. researchgate.net This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard for each metabolite of interest. By comparing the signal of the endogenous labeled metabolite to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

The development of these novel analytical methodologies is crucial for advancing our understanding of the metabolic fate and biological roles of this compound. The ability to sensitively detect, accurately identify, and precisely quantify its downstream metabolites is fundamental to elucidating its involvement in various biochemical pathways.

Applications of D 4 13c Threose in Metabolic Pathway Elucidation and Flux Analysis

¹³C Metabolic Flux Analysis (¹³C-MFA) Utilizing D-[4-13C]Threose as a Tracer

¹³C-MFA is a state-of-the-art method for determining intracellular flux distributions. creative-proteomics.com The process involves feeding cells a ¹³C-labeled substrate, measuring the resulting isotopic labeling patterns in metabolites (often amino acids or metabolic intermediates), and using a computational model to estimate the fluxes that best explain these patterns. researchgate.net The choice of tracer is critical for the accuracy of the flux estimations, with different tracers providing resolution for different pathways. creative-proteomics.combiorxiv.org While commonly used tracers include [U-¹³C₆]glucose and [U-¹³C₅]glutamine, specialized tracers like D-[4-¹³C]Threose are valuable for interrogating specific parts of the metabolic network, such as the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.comisotope.com

The fundamental goal of ¹³C-MFA is to provide a quantitative snapshot of cellular physiology by measuring the rates of metabolite conversion. creative-proteomics.com By tracking the incorporation of the ¹³C label from D-[4-¹³C]Threose into the building blocks of biomass, such as protein-bound amino acids and RNA-bound ribose, researchers can constrain a metabolic model to solve for the intracellular fluxes. nih.gov For example, the labeling pattern in phenylalanine, which is synthesized from the four-carbon intermediate erythrose-4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP), would be particularly informative when using a C4 tracer. nih.gov Observing the fate of the C4 label from threose allows for the precise quantification of fluxes through pathways that utilize four-carbon intermediates, providing insights that are less clear when using six-carbon tracers like glucose alone.

Dynamic or isotopically non-stationary ¹³C-MFA (INST-MFA) involves measuring the change in isotopic labeling over a short period after the introduction of the tracer. frontiersin.orgnih.gov This method is particularly useful for studying systems that are not at a metabolic steady state or for capturing the rapid dynamics of certain pathways. frontiersin.org For a tracer like D-[4-¹³C]Threose, a dynamic labeling experiment could reveal the kinetics of its uptake and initial phosphorylation, as well as the speed at which its labeled carbon appears in intermediates of the pentose phosphate pathway. This approach provides information not only on fluxes but also on the concentrations of metabolite pools, offering a more detailed view of metabolic regulation. frontiersin.org Challenges in dynamic labeling include the need for rapid sampling and sensitive analytical methods to accurately capture the fast labeling of intermediates. biorxiv.orgfrontiersin.org

In contrast to dynamic methods, steady-state ¹³C-MFA involves allowing the biological system to reach an isotopic steady state, where the labeling pattern of metabolites becomes constant over time. researchgate.net This approach is robust and widely used to determine time-averaged flux distributions in systems under stable conditions. researchgate.net Using D-[4-¹³C]Threose in a steady-state experiment would allow researchers to assess the relative activity of pathways that produce or consume four-carbon sugar phosphates. For instance, it could help determine the proportion of carbon flowing through the reversible reactions of the non-oxidative pentose phosphate pathway versus other interconnected pathways. biorxiv.org The choice between dynamic and steady-state approaches depends on the specific biological question and the nature of the system being studied.

FeatureDynamic Isotope LabelingSteady-State Isotope Tracing
Primary GoalTo measure flux rates and metabolite pool sizes in transient conditions.To measure time-averaged flux rates in metabolically stable systems.
Experimental DurationShort-term, with multiple samples taken over seconds to minutes. frontiersin.orgLong-term, until isotopic equilibrium is reached (hours to days). researchgate.net
System StateMetabolically and/or isotopically non-stationary. frontiersin.orgMetabolically and isotopically stationary. researchgate.net
Data ComplexityProvides rich kinetic data but requires complex computational models. nih.govSimpler data analysis based on algebraic equations.
Application with D-[4-¹³C]ThreoseReveals the initial kinetics of threose metabolism and its entry into the PPP.Quantifies the relative contribution of threose to the PPP and connected pathways.

Tracing the Incorporation of D-[4-¹³C]Threose into Central Carbon Metabolism

D-Threose is a four-carbon aldose sugar (an aldotetrose). For it to be utilized by a cell, it would first need to be phosphorylated, likely forming D-Threose-4-phosphate. This intermediate could then enter the central metabolic network. Its structural isomer (epimer), D-Erythrose-4-phosphate (E4P), is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). creative-proteomics.comecmdb.ca Therefore, D-[4-¹³C]Threose is an ideal tracer for studying the flux and reversibility of this crucial pathway.

The Pentose Phosphate Pathway (PPP) runs in parallel to glycolysis and is vital for producing NADPH (for antioxidant defense and biosynthesis) and pentose sugars for nucleotide synthesis. creative-proteomics.comnih.gov The non-oxidative branch of the PPP involves a series of reversible reactions catalyzed by the enzymes transketolase and transaldolase, which interconvert sugars with three, four, five, six, and seven carbons. berkeley.edu

When D-[4-¹³C]Threose enters this pathway (likely after conversion to D-[4-¹³C]Erythrose-4-phosphate), the ¹³C label can be traced through these reactions:

Transketolase: This enzyme transfers a two-carbon unit. If it reacts with [4-¹³C]E4P and fructose-6-phosphate (B1210287), it would produce glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate, with the label being transferred to the sedoheptulose-7-phosphate.

Transaldolase: This enzyme transfers a three-carbon unit. It can react with sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate to form fructose-6-phosphate and erythrose-4-phosphate. berkeley.edu

By tracking the appearance of the ¹³C label in these various sugar phosphates, as well as in downstream glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, researchers can quantify the activity and directionality of the non-oxidative PPP. biorxiv.orgmdpi.com This is particularly important for understanding how cells balance the need for NADPH, ribose, and glycolytic energy. nih.gov

Input MetaboliteEnzymeReactantProduct 1 (Label Position)Product 2 (Label Position)
D-[4-¹³C]Erythrose-4-PTransketolaseXylulose-5-PFructose-6-P (C6)Glyceraldehyde-3-P (Unlabeled)
D-[4-¹³C]Erythrose-4-PTransaldolase-(Does not directly use E4P as a single substrate)
Sedoheptulose-7-P (from labeled E4P)TransaldolaseGlyceraldehyde-3-PD-[4-¹³C]Erythrose-4-P (re-formed)Fructose-6-P

This table presents a simplified, predictive labeling scheme based on known biochemical reactions of the Pentose Phosphate Pathway.

The PPP and glycolysis are intimately connected to the Tricarboxylic Acid (TCA) cycle, the central hub of cellular respiration. isotope.com Labeled intermediates from the PPP, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, can proceed through the lower part of glycolysis to produce pyruvate (B1213749). frontiersin.org This labeled pyruvate can then enter the mitochondria and contribute to the TCA cycle in two main ways:

Oxidative Decarboxylation: Pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, with the label entering the acetyl-CoA pool.

Anaplerosis: Pyruvate is carboxylated to form oxaloacetate, an intermediate of the TCA cycle itself. This reaction, catalyzed by pyruvate carboxylase, is a key anaplerotic ("filling up") reaction that replenishes TCA cycle intermediates used for biosynthesis. isotope.com

By using D-[4-¹³C]Threose, the ¹³C label will eventually appear in TCA cycle intermediates like citrate, malate, and succinate, as well as in amino acids derived from them (e.g., glutamate, aspartate). isotope.comfrontiersin.org The specific labeling pattern (isotopomer distribution) in these molecules provides critical information on the relative fluxes of pyruvate dehydrogenase versus pyruvate carboxylase, offering a detailed view of how the cell manages the balance between energy production (TCA cycle oxidation) and biosynthesis (anaplerosis). frontiersin.org

Elucidating Novel or Undetermined Biosynthetic Pathways Involving Tetrose Sugars

The use of stable isotope tracers is a cornerstone of metabolic research, enabling the discovery and verification of metabolic pathways. acs.orgroyalsocietypublishing.org this compound is particularly valuable for investigating pathways where tetrose sugars, which are relatively rare in nature, or their phosphorylated derivatives like D-erythrose-4-phosphate, act as key intermediates. tcichemicals.com When an organism is fed this compound, the labeled carbon acts as a beacon, allowing researchers to follow its metabolic fate and uncover previously unknown or unconfirmed biochemical transformations. royalsocietypublishing.org

Identification of Precursor-Product Relationships in Complex Biomolecule Synthesis

A primary application of this compound is to unequivocally establish links between precursor molecules and their final products in complex biosynthetic pathways. rsc.org The synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in many organisms, for example, utilizes D-erythrose-4-phosphate, a tetrose phosphate that can be derived from threose. pnas.org

By introducing this compound, which can be metabolically converted to D-[4-13C]erythrose-4-phosphate, scientists can trace the labeled carbon. In the synthesis of phenylalanine and tyrosine, D-erythrose-4-phosphate combines with two molecules of phosphoenolpyruvate. pnas.org The detection of the 13C label in the resulting amino acids provides direct evidence of this precursor-product relationship. The specific position of the label within the amino acid structure, as determined by NMR or MS/MS fragmentation analysis, can confirm the precise reaction mechanism. This approach was successfully used to revise the erythritol (B158007) metabolic pathway, where the isotopomer distribution in phenylalanine and tyrosine, after feeding on 13C-labeled erythritol, confirmed a new route proceeding via D-erythrose-4-phosphate. pnas.org

Table 1: Hypothetical Mass Isotopomer Distribution in Phenylalanine after this compound Tracing

This table illustrates how detecting a specific mass shift in a downstream product confirms its synthesis from the labeled precursor. The "M+1" isotopomer represents a molecule of phenylalanine that has incorporated one 13C atom from the this compound tracer.

MetaboliteIsotopomerExpected Mass Shift (vs. Unlabeled)Hypothetical Relative Abundance (%)Inferred Relationship
PhenylalanineM (Unlabeled)085%Synthesized from endogenous, unlabeled precursors.
PhenylalanineM+1+1.00335 Da15%Confirms phenylalanine is a product of a pathway utilizing the supplied this compound.
PhenylalanineM+2, M+3, etc.> +1.00335 Da<0.1%Negligible abundance indicates a single carbon incorporation event, consistent with the tracer.

Mapping Carbon Flow in Organism-Specific Metabolic Networks

Beyond identifying connections, this compound helps in quantifying the flow of carbon atoms through different metabolic routes, a practice known as metabolic flux analysis (13C-MFA). nih.govwikipedia.org The rate at which the 13C label appears in various intermediates and end-products reflects the activity or "flux" of the pathways connecting them. diva-portal.org

In organisms with unique metabolic networks, this compound can be used to map the fate of tetrose sugars. For instance, the label from this compound entering the non-oxidative pentose phosphate pathway (PPP) would be distributed among intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate through the actions of transketolase and transaldolase. By measuring the mass isotopomer distribution of these and other central metabolites, researchers can construct a quantitative map of carbon flow. nih.govoup.com This can reveal how an organism partitions carbon from tetroses between energy production, biomass synthesis (e.g., nucleotides via ribose-5-phosphate), and the production of specific secondary metabolites. oup.com Such analyses are crucial for metabolic engineering applications, where the goal is to rewire an organism's metabolism to enhance the production of valuable chemicals. consensus.app

Table 2: Illustrative Carbon Flux Distribution from a Tetrose Precursor through Central Carbon Metabolism

This table provides a simplified example of how 13C-MFA can quantify the percentage of carbon from a tracer like this compound that is channeled through major metabolic pathways.

Metabolic PathwayKey FunctionIllustrative Flux (%)
Pentose Phosphate Pathway (Oxidative)NADPH and Ribose-5-Phosphate Synthesis25%
Pentose Phosphate Pathway (Non-oxidative)Interconversion of Sugars45%
GlycolysisEnergy (ATP) and Pyruvate Production20%
Aromatic Amino Acid BiosynthesisSynthesis of Phe, Tyr, Trp10%

Investigating Carbohydrate Cycling and Metabolic Compartmentation

Metabolism is not a simple one-way street; it involves complex cycles and is organized into distinct subcellular compartments. oup.comnih.gov this compound is an effective tool for probing these advanced metabolic concepts.

Carbohydrate cycling occurs when intermediates of a catabolic pathway are converted back into the pathway's initial substrate. oup.com For example, the PPP can operate cyclically, where pentose phosphates are used to regenerate hexose (B10828440) phosphates. oup.com If this compound is fed to cells, its conversion to a labeled pentose phosphate and the subsequent detection of that 13C label in hexose phosphates (like glucose-6-phosphate) would provide direct evidence and allow for quantification of this cycling activity. oup.comoup.com

Metabolic compartmentation refers to the localization of specific pathways and metabolites within different organelles, such as the cytosol, mitochondria, or plastids in plant cells. wikipedia.orgnih.gov This segregation allows for independent regulation and prevents interference between competing pathways. By using this compound and then isolating different cellular compartments for analysis, researchers can determine where tetrose metabolism occurs. For instance, one could determine if the conversion of threose to intermediates for aromatic amino acid synthesis happens in the cytosol or within a specific organelle. This is achieved by tracking where the 13C-labeled metabolites derived from the initial tracer accumulate, providing crucial insights into the spatial organization of metabolism. nih.gov

Table 3: Simulated 13C-Labeling Patterns in Key Metabolites Demonstrating Metabolic Compartmentation

This table shows hypothetical data that could be used to determine the location of tetrose metabolism by measuring 13C enrichment in different cellular fractions after administering this compound.

MetaboliteCellular Compartment13C Enrichment (%)Conclusion
D-Erythrose-4-phosphateCytosol2.5%Minor conversion or rapid transport out of the cytosol.
D-Erythrose-4-phosphatePlastid35.0%The primary site for the conversion of threose to erythrose-4-phosphate is the plastid.
ShikimateCytosol<0.5%The shikimate pathway does not occur in the cytosol.
ShikimatePlastid32.0%The shikimate pathway, which uses erythrose-4-phosphate, is localized within the plastid.

Enzymatic Mechanism Studies Employing D 4 13c Threose

Probing Enzyme Substrate Specificity and Binding Interactions

Enzyme specificity, the ability of an enzyme to bind to a specific substrate, is fundamental to its biological function. libretexts.org The active site of an enzyme possesses a unique chemical environment, created by the specific arrangement of amino acid residues, which allows it to recognize and bind to its substrate through various interactions like hydrogen bonding and van der Waals forces. texas.govoup.com The use of isotopically labeled substrates like D-[4-¹³C]Threose allows for a detailed investigation of these binding events.

The "induced-fit" model of enzyme-substrate interaction posits that the binding of a substrate can cause a conformational change in the enzyme, optimizing the alignment of catalytic residues for the reaction. libretexts.orgslideshare.net By employing techniques such as fluorescence spectrophotometry with site-specifically labeled enzyme variants, researchers can monitor these conformational changes upon the binding of substrates like D-[4-¹³C]Threose. nih.gov Differences in the fluorescence spectra in the presence of different substrates can indicate distinct enzyme conformations, providing evidence for the structural basis of substrate specificity. nih.gov

Furthermore, molecular docking and dynamics simulations can complement experimental data by providing a virtual model of the enzyme-substrate complex. mdpi.com These computational methods can predict the binding pose of D-[4-¹³C]Threose within the active site and identify key amino acid residues involved in the interaction, further elucidating the molecular determinants of substrate recognition. mdpi.commdpi.com

Table 1: Techniques to Probe Enzyme Substrate Specificity and Binding

Technique Information Gained
Isotopic Labeling Tracing the metabolic fate of specific atoms within a substrate. nih.gov
Fluorescence Spectroscopy Monitoring enzyme conformational changes upon substrate binding. nih.gov
X-ray Crystallography Determining the three-dimensional structure of enzyme-substrate complexes. oup.com
Molecular Docking Predicting the binding orientation of a substrate in the enzyme's active site. mdpi.com
Molecular Dynamics Simulating the dynamic interactions between an enzyme and its substrate over time. mdpi.com

Elucidation of Enzyme Reaction Mechanisms Through Kinetic Isotope Effects (KIE) with Carbon-13 Labeling

The kinetic isotope effect (KIE) is a powerful tool for investigating the rate-limiting steps and transition state structures of enzymatic reactions. numberanalytics.comnih.gov A KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. wikipedia.org In the case of D-[4-¹³C]Threose, the replacement of ¹²C with ¹³C at the fourth position can influence the reaction rate if a bond to this carbon is broken or formed in the rate-determining step. nih.gov

Primary KIEs, where the isotopic substitution is at the site of bond cleavage, are typically significant and provide direct evidence for the involvement of that bond in the rate-limiting step. numberanalytics.com Secondary KIEs, where the substitution is at a position not directly involved in bond breaking, are smaller but can still provide valuable information about changes in hybridization or the chemical environment of the transition state. wikipedia.org

The measurement of ¹³C KIEs can be performed using various methods, including mass spectrometry and NMR spectroscopy, often in competitive experiments where a mixture of the labeled and unlabeled substrate is used. nih.govchemrxiv.org The precision of these measurements is crucial, as ¹³C KIEs are often small. unl.edu For instance, a ¹³C KIE greater than 1 (k_light/k_heavy > 1) indicates that the reaction is faster with the lighter isotope, which is the more common scenario. wikipedia.org

By combining ¹³C KIE data with deuterium (B1214612) (²H) KIEs, researchers can employ the "multiple isotope effects" method to further dissect reaction mechanisms and determine the order of chemical steps. unl.edu This approach has been instrumental in understanding the mechanisms of a wide range of enzymes. researchgate.net

Table 2: Representative ¹³C Kinetic Isotope Effects in Enzymatic Reactions

Enzyme Substrate KIE (¹²C/¹³C) Mechanistic Implication Reference
β-galactosidase [1'-¹³C]lactose 1.034 ± 0.005 Consistent with S_N2 attack to form a glycosyl-enzyme intermediate. chemrxiv.org
Yeast Alcohol Dehydrogenase p-nitrophenyl acetate 1.09 ± 0.02 Supports the involvement of the labeled carbon in the rate-determining step. nih.gov
Malate Synthase [2-¹³C]glyoxylate 1.0037 ± 0.0004 Suggests a stepwise mechanism with an early, non-isotope-sensitive rate-determining step. unl.edu

Investigating Stereochemical Transformations Catalyzed by Epimerases and Isomerases

Epimerases and isomerases are enzymes that catalyze the stereochemical rearrangement of substrates. enzyme-database.org D-[4-¹³C]Threose is an ideal probe for studying these enzymes, as they often act on sugar molecules, and the ¹³C label allows for the precise tracking of skeletal rearrangements.

For example, studies on the enzymatic epimerization of D-erythrose 4-phosphate to D-threose 4-phosphate have utilized isotopically labeled substrates to follow the reaction. nih.gov In Brucella, it has been shown that erythritol (B158007) catabolism proceeds through a series of isomerization reactions to produce D-erythrose-4-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway. pnas.orgpnas.org The use of ¹³C-labeled erythritol allowed researchers to trace the carbon skeleton and elucidate this novel metabolic route. pnas.org

Isomerases, such as triose-phosphate isomerase, catalyze the interconversion of aldoses and ketoses. ucsd.edu The use of D-[4-¹³C]Threose and other labeled sugars in conjunction with techniques like NMR spectroscopy can reveal the intramolecular transfer of atoms and the stereospecificity of these enzymatic transformations. nih.gov For instance, NMR studies with specifically ¹³C-labeled D-ribulose 5-phosphates have been crucial in understanding the mechanism of 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) synthase, which involves a complex skeletal rearrangement. acs.org

Structural and Dynamic Insights from D-[4-¹³C]Threose-Enzyme Complexes

Determining the three-dimensional structure of an enzyme in complex with its substrate or a substrate analog provides a static snapshot of the active site and the interactions that govern catalysis. oup.com X-ray crystallography is a primary technique for obtaining such high-resolution structural information. nih.gov By co-crystallizing an enzyme with D-[4-¹³C]Threose or a stable analog, researchers can visualize the precise orientation of the sugar within the active site and identify the amino acid residues involved in binding and catalysis. mdpi.comasm.org

For instance, the crystal structure of an enzyme-inhibitor complex can reveal how the inhibitor mimics the substrate and blocks the active site, providing a basis for rational drug design. mdpi.com NMR spectroscopy offers a complementary approach, providing information about the structure and dynamics of the enzyme-substrate complex in solution. researchgate.net Chemical shift perturbations observed in the NMR spectra of the enzyme or the ¹³C-labeled substrate upon complex formation can map the binding interface and report on conformational changes. nih.gov

Furthermore, computational methods like molecular dynamics simulations can provide a dynamic view of the enzyme-substrate complex, revealing how the protein and ligand move and interact over time. mdpi.com These simulations can help to interpret experimental data and provide insights into the catalytic mechanism that are not apparent from static structures alone.

D 4 13c Threose in Glycobiology and Complex Carbohydrate Biosynthesis Research

Role of D-[4-13C]Threose as a Building Block or Precursor for Complex Glycans

In chemical and enzymatic synthesis, monosaccharides serve as fundamental building blocks for the construction of complex oligosaccharides and glycans. smolecule.com The use of isotopically labeled monosaccharides in these synthetic schemes is critical for producing internal standards for quantitative studies and for conducting detailed structural analysis of the resulting products via NMR. alfa-chemistry.comacs.org

This compound, with its defined stereochemistry and four-carbon backbone, can be utilized as a unique building block for the synthesis of specialized or modified glycans. Its incorporation into a larger oligosaccharide introduces a stable isotope label at a specific position. This label does not alter the chemical properties of the glycan but allows for its unambiguous detection and structural characterization.

Key applications in synthesis include:

Chemoenzymatic Synthesis: this compound can be a substrate for certain glycosyltransferases or other carbohydrate-modifying enzymes in vitro. This allows for the creation of novel glycan structures where the 13C label can be used to confirm the success of the enzymatic reaction and to study the structure of the product.

Probing Enzyme Specificity: By synthesizing complex glycans containing the this compound moiety, researchers can investigate the substrate specificity of various glycosidases and glycan-binding proteins. The 13C label provides a convenient handle for NMR studies aimed at understanding these molecular interactions. alfa-chemistry.com

Synthesis of Glycan Analogs: The unique structure of threose allows it to be used in the synthesis of glycan analogs or mimetics, which are valuable tools for probing and inhibiting biological pathways involving carbohydrate recognition. smolecule.compnas.org The isotopic label is crucial for tracking the fate of these analogs in biological assays.

While D-threose is not a common component of mammalian glycans, its role as a synthetic precursor is significant for creating tailored research tools to explore the complex world of glycobiology. ontosight.ai

Investigating Glycoprotein and Glycolipid Biosynthesis Pathways Using Labeled Threose

Metabolic labeling with isotope-tagged sugars is a powerful strategy to elucidate the biosynthetic pathways of glycoproteins and glycolipids. rsc.orgnih.gov When cells are cultured with a labeled monosaccharide, it is taken up and processed through cellular metabolic pathways, eventually becoming incorporated into newly synthesized glycoconjugates. nih.govnih.gov Tracking the isotope label reveals the flow of metabolites and the connections between different pathways. rsc.org

Introducing this compound to cells allows researchers to trace the metabolic fate of its carbon backbone. The investigation focuses on whether, and in what form, the 13C label appears in the glycan portions of mature glycoproteins and glycolipids. Glycoprotein synthesis is a complex process occurring in the endoplasmic reticulum and Golgi apparatus, where a precursor oligosaccharide is built on a lipid anchor and then transferred to proteins. sigmaaldrich.comresearchgate.net This glycan is subsequently modified to create high-mannose, complex, or hybrid structures. nih.gov Similarly, glycolipid synthesis involves the sequential addition of sugars to a lipid base. nih.gov

By using this compound as a metabolic precursor, several key questions can be addressed:

Metabolic Conversion: Is D-threose directly incorporated into glycans, or is it first converted into other, more common, monosaccharide building blocks like glucose, galactose, or fructose?

Pathway Entry Points: If converted, at what point does the 13C-labeled carbon enter the central carbohydrate metabolism, such as the pentose (B10789219) phosphate (B84403) pathway or glycolysis, which provides the precursors for nucleotide sugars (e.g., UDP-Glc, UDP-Gal)? frontiersin.org

Biosynthesis of Unique Structures: Does the threose backbone contribute to the synthesis of any non-canonical or rare glycan modifications?

The 13C label acts as a tracer that can be detected in monosaccharides isolated from cellular glycoconjugates, providing direct evidence of the metabolic routes taken by the initial threose molecule.

Application in Glycomic Analyses for Structural and Quantitative Studies of Labeled Glycans

Glycomics, the comprehensive study of the entire set of glycans (the glycome) in an organism or cell, relies on sensitive analytical techniques, primarily mass spectrometry (MS) and NMR. shimadzu.de Isotopic labeling is a cornerstone of quantitative glycomics, allowing for the precise comparison of glycan abundance between different states. nih.gov

When this compound is used as a metabolic label, its incorporation into glycans provides a distinct mass signature. This enables a range of powerful analytical applications:

Quantitative Mass Spectrometry: The 13C label introduces a predictable mass shift in any glycan that incorporates it. In a typical MS-based glycomics workflow, glycans are released from proteins, purified, and analyzed. nih.gov By comparing the mass spectra of glycans from cells grown with and without this compound, researchers can identify and quantify the newly synthesized glycans that have incorporated the label. This is particularly useful for pulse-chase experiments that measure the rate of glycan biosynthesis and turnover. rsc.org

Structural Elucidation by NMR: The 13C nucleus is NMR-active. Incorporating a 13C label at a specific position, such as the C4 of a threose-derived moiety, greatly aids in the structural analysis of complex glycans. unimo.it 2D NMR experiments like the 1H-13C HSQC can definitively assign signals corresponding to the labeled site, helping to piece together the complete structure and conformation of novel or complex oligosaccharides. acs.org

Enhanced Detection and Separation: Glycans can be derivatized with fluorescent or charged tags to improve their detection in liquid chromatography (LC) and capillary electrophoresis (CE). nih.govsigmaaldrich.com While the 13C label itself doesn't enhance fluorescence, its use in conjunction with MS detection after LC separation provides a robust method for identifying labeled glycan peaks in a complex chromatogram. nih.gov

Table 1: Example of Mass Shift Detection in Glycomic Analysis This interactive table illustrates the theoretical mass change detected by mass spectrometry when a glycan incorporates a single 13C atom from a labeled precursor like this compound.

FeatureUnlabeled GlycanLabeled GlycanMass Difference (Da)
Isotope Carbon-12 (¹²C)Carbon-13 (¹³C)
Atomic Mass (approx.) 12.000013.0034+1.0034
Hypothetical Glycan Mass 1500.00001501.0034+1.0034
Analytical Application Baseline measurementUsed in quantitative MS to trace biosynthesis and turnover

Study of Threose Metabolism in Relation to Cellular Glycosylation Processes

Understanding the specific metabolic fate of D-threose is crucial to correctly interpreting data from labeling studies aimed at glycosylation. The assumption that a labeled sugar is directly used as a building block is not always valid, as cells can rapidly convert it into other molecules. nih.govnih.gov

A key study investigating the metabolism of labeled threose was conducted on rat lens tissue. nih.gov This research provided critical insights into the primary metabolic pathway for this sugar in that specific biological context.

Key Research Findings on Threose Metabolism:

Rapid Reduction to Threitol: When rat lenses were incubated with [1-13C]D-threose, NMR spectroscopy revealed that the sugar was rapidly and extensively converted to [1-13C]D-threitol. nih.gov

Role of Aldose Reductase: This reduction was shown to be catalyzed by the enzyme aldose reductase, a key enzyme in the polyol pathway that also reduces glucose to sorbitol. nih.gov

Implications for Glycosylation: The near-complete conversion of threose to threitol indicates that in this tissue, the direct precursor for any subsequent metabolic incorporation is D-threitol, not D-threose itself. nih.gov This threitol could then potentially enter other pathways, such as the pentose phosphate pathway, to be converted into intermediates that are ultimately used for nucleotide sugar synthesis and cellular glycosylation.

This finding highlights the complexity of using non-canonical sugars as tracers. The initial metabolic step can significantly alter the molecule before it enters the core pathways leading to glycan assembly. Therefore, when using this compound to study glycosylation, it is essential to first characterize its metabolic fate within the specific cellular system under investigation. This ensures that the movement of the 13C label is correctly attributed to the appropriate metabolic intermediates.

Table 2: Summary of a Metabolic Study on [1-¹³C]D-Threose This table summarizes findings from a study on the metabolism of labeled D-threose in rat lens tissue, demonstrating its primary metabolic fate.

ParameterObservationConclusionReference
Labeled Compound Used [1-¹³C]D-Threose nih.gov
Biological System Incubated Rat Lenses nih.gov
Analytical Technique NMR Spectroscopy nih.gov
Primary Metabolite Detected [1-¹³C]D-ThreitolD-Threose is rapidly reduced to D-Threitol within the lens tissue. nih.gov
Enzyme Implicated Aldose ReductaseThe conversion is catalyzed by aldose reductase, an enzyme of the polyol pathway. nih.gov

Emerging Research Directions and Future Perspectives for D 4 13c Threose Investigations

Integration of D-[4-13C]Threose Tracing with Systems Biology and Multi-Omics Data

The era of systems biology necessitates a holistic understanding of biological systems, moving beyond the study of individual components to the analysis of their interactions. brjac.com.br The integration of data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of cellular function. nih.govbioscipublisher.com this compound tracing experiments can be powerfully combined with these multi-omics approaches to create a more complete picture of metabolic networks. nih.govnih.gov

By introducing this compound into a biological system, researchers can track the flow of the labeled carbon atom through various metabolic pathways. nih.gov This provides direct, dynamic information on metabolic fluxes. When this metabolic flux data is layered with transcriptomic data (gene expression), proteomic data (protein abundance), and metabolomic data (unlabeled metabolite pools), it allows for a more robust and systems-level interpretation of cellular metabolism. ufz.de For instance, an observed change in the flux of a pathway traced by this compound can be correlated with changes in the expression of genes encoding the enzymes in that pathway or the abundance of those enzymes themselves. bioscipublisher.com This integrated approach can reveal regulatory mechanisms that control metabolic shifts in response to various stimuli or in disease states. brjac.com.brnih.gov

The combination of this compound tracing with multi-omics is particularly valuable for understanding the complex interplay between different metabolic pathways. For example, in studying the metabolism of a pathogen, this integrated approach could reveal how the pathogen utilizes four-carbon sugars and how its metabolic network adapts to the host environment. plos.org This knowledge is crucial for identifying potential drug targets.

Development of Advanced Computational Models for Metabolic Reconstruction and Flux Prediction

The data generated from this compound tracing experiments, especially when combined with multi-omics data, requires sophisticated computational tools for analysis and interpretation. nih.gov A key area of development is the creation of more accurate and comprehensive genome-scale metabolic models (GEMs). nih.govpnas.org These models are mathematical representations of the entire metabolic network of an organism, based on its genomic and biochemical information. researchhub.com

Advanced computational algorithms can be used to reconstruct and refine these models, incorporating experimental data to improve their predictive power. nih.govplos.org Data from this compound tracing experiments can be used to constrain the possible flux distributions within the model, leading to more accurate predictions of metabolic behavior under different conditions. nih.govfrontiersin.org This process, known as 13C-metabolic flux analysis (13C-MFA), is a powerful tool for quantifying intracellular metabolic fluxes. nih.govmdpi.com

Future developments in computational modeling will likely focus on:

Dynamic metabolic models: These models will be able to capture the changes in metabolic fluxes over time, providing a more realistic representation of cellular processes.

Tissue- and cell-specific models: Creating models that are specific to different cell types or tissues will be crucial for understanding complex organisms and diseases. nih.gov

Integration of regulatory networks: Incorporating information about gene regulation and signaling pathways into metabolic models will provide a more holistic understanding of cellular function.

These advanced models, validated and refined with data from this compound tracing, will be invaluable for a wide range of applications, from predicting the effects of genetic mutations to designing novel metabolic engineering strategies. pnas.org

Innovative Applications in Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.govfrontiersin.orgnih.gov The ability to rationally engineer cellular metabolism is a cornerstone of these fields, with applications ranging from the production of biofuels and pharmaceuticals to the development of novel bioremediation strategies. openaccessjournals.comresearchgate.net

This compound can play a crucial role in these endeavors by providing detailed insights into the performance of engineered metabolic pathways. nih.gov By tracing the flow of carbon from this compound through a synthetic pathway, researchers can identify bottlenecks, quantify product yields, and assess the impact of the engineered pathway on the host cell's metabolism. nih.gov

For example, if a synthetic pathway is designed to produce a valuable four-carbon chemical, this compound can be used as a tracer to determine the efficiency of each enzymatic step and to identify any competing pathways that may be diverting carbon away from the desired product. This information is critical for optimizing the pathway and improving production titers. frontiersin.orgopenaccessjournals.com

Furthermore, as synthetic biology moves towards the creation of more complex and orthogonal biological systems, the ability to precisely track the metabolism of specific substrates like this compound will become increasingly important.

Exploration of this compound in Investigating Rare Sugar Metabolism and Enzymology

Rare sugars are monosaccharides and their derivatives that are found in limited quantities in nature. nih.gov Despite their scarcity, many rare sugars exhibit interesting biological activities and have potential applications in food science and medicine. nih.govresearchgate.net The study of rare sugar metabolism is a growing field, and this compound can be a valuable tool in this area.

By using this compound as a tracer, researchers can investigate the metabolic fate of threose in various organisms. This can help to identify and characterize the enzymes and pathways involved in threose metabolism. researchgate.netnih.gov For instance, experiments could be designed to determine if an organism can convert this compound into other essential metabolites or if it is metabolized through unique, previously uncharacterized pathways.

The synthesis of isotopically labeled rare sugars, such as L-threose-4-d, has already demonstrated the potential for stereoselective labeling to probe enzymatic mechanisms. cdnsciencepub.com Similarly, studies on the chemical interconversion of labeled tetroses like erythrose and threose provide insights into their stability and reactivity under various conditions. researchgate.netnih.gov

Furthermore, this compound can be used to study the substrate specificity and catalytic mechanisms of enzymes involved in sugar metabolism. researchgate.net By analyzing the products formed from the enzymatic conversion of this compound, researchers can gain a deeper understanding of how these enzymes function. This knowledge can be applied to the rational design of enzymes with novel properties for applications in biocatalysis and synthetic biology. researchgate.net The investigation of how organisms metabolize sugars like D-fructose can also provide a comparative context for understanding the metabolism of rare sugars. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.